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Compound of Interest |

1-[4-(1,1-

Compound Name:
Dimethylethyl)phenyl]butanone

Cat. No.: B8310207

Get Quote

Executive Summary & Structural Rationale

1-[4-(1,1-Dimethylethyl)phenyl]butanone (commonly known as 4'-tert-butylbutyrophenone) is
a highly versatile, lipophilic building block used extensively in the synthesis of central nervous

system (CNS) agents and second-generation antihistamines[1].

In modern drug design, the incorporation of the tert-butylphenyl moiety serves a specific
pharmacokinetic purpose. The bulky tert-butyl group provides significant lipophilicity, which
enhances cellular permeability. More importantly, it acts as a steric shield at the para-position of
the aromatic ring, effectively blocking rapid phase | metabolism (specifically para-hydroxylation)
by Cytochrome P450 enzymes. This structural strategy is foundational to the prolonged half-life
of blockbuster antihistamines like Ebastine and Terfenadine[1].

As an intermediate, the unsubstituted butyrophenone chain provides a reactive canvas. It can
be subjected to a -functionalization (e.g., halogenation) or terminal ( w ) functionalization to
generate highly reactive electrophiles. These electrophiles are subsequently coupled with
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complex amines (such as piperidines or piperazines) to yield the final Active Pharmaceutical
Ingredients (APIS)[2].

Physicochemical Profiling

Summarizing the quantitative and structural data is critical for handling and downstream
analytical validation.

Property Value

Chemical Name 1-[4-(1,1-Dimethylethyl)phenyl]butanone

4'-tert-Butylbutyrophenone; p-tert-
Common Synonyms

butylbutyrophenone
CAS Registry Number 947-80-4
Molecular Formula C14H200
Molecular Weight 204.31 g/mol
Physical Appearance Clear, colorless to pale yellow liquid
Boiling Point ~140-145 °C at 10 mmHg

p-tert-butyl group (metabolic blocker); Butyryl
Key Structural Features o
chain (linker)

Synthesis Workflow & Downstream Derivatization

The following workflow illustrates the primary synthetic route to generate the intermediate via
Friedel-Crafts acylation, followed by its downstream derivatization into a reactive API precursor.
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Synthesis workflow and downstream API derivatization of 4'-tert-butylbutyrophenone.
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Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol details the electrophilic aromatic substitution required to build the butyrophenone
core[3].

Reagents:

o tert-Butylbenzene (1.0 eq)

o Butyryl chloride (1.05 eq)

e Anhydrous Aluminum Chloride (AICI3) (1.2 eq)
e Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:

o Catalyst Suspension: Suspend anhydrous AICIs in anhydrous DCM under a strict N2
atmosphere. Cool the reaction flask to 0°C using an ice-salt bath.

e Acylium lon Generation: Add butyryl chloride dropwise over 30 minutes. The mixture will
transition to a homogeneous, pale-yellow solution as the reactive acylium ion complex forms.

o Substrate Addition: Slowly add tert-butylbenzene dropwise, maintaining the internal
temperature strictly below 5°C.

o Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20—
25°C) for 4 hours.

e Quenching (Self-Validation): Carefully pour the reaction mixture over a vigorously stirred
mixture of crushed ice and 1M HCI. Visual cue: The violent bubbling and dissolution of the
aluminum salts into the aqueous layer indicates the successful decomposition of the product-
AICIs complex.

o Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the
combined organic layers with saturated NaHCOs (until CO2z evolution ceases) and brine.

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.prepchem.com/4-tert-butylbutyrophenone/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8310207?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Purification: Dry over anhydrous MgSOa, filter, and concentrate in vacuo. Purify the crude oll
via vacuum distillation to yield the pure ketone.

Causality & Expert Insights:

o Temperature Control: The tert-butyl group is bulky but susceptible to acid-catalyzed
dealkylation or isomerization at elevated temperatures. Keeping the initial reaction cold (0—
5°C) ensures strict para-regioselectivity (driven by steric hindrance) and prevents the loss of
the tert-butyl moiety[3].

o Catalyst Stoichiometry: A stoichiometric excess of AICIs (>1.0 eq) is mandatory. Unlike
Friedel-Crafts alkylation, the acylation product (a ketone) contains a Lewis basic oxygen that
tightly coordinates with AICls, effectively removing the catalyst from the reaction cycle.

Protocol 2: a -Bromination for API Derivatization

To convert the inert ketone into a highly reactive electrophile for subsequent amine coupling
(e.g., with arylhydroxypiperidines)[2], an a -bromination is performed.
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Acid-catalyzed alpha-bromination mechanism of the butyrophenone intermediate.
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Reagents:

1-[4-(1,1-Dimethylethyl)phenyl]butanone (1.0 eq)

Bromine (Br2) (1.05 eq)

Glacial Acetic Acid (Solvent)

48% Aqueous HBr (Catalyst)
Step-by-Step Methodology:
o Preparation: Dissolve the ketone intermediate in glacial acetic acid at room temperature.

e Enolization Initiation: Add 2—3 drops of 48% aqueous HBr. Stir for 10 minutes to promote the
formation of the enol tautomer.

o Bromine Addition (Self-Validation): Dilute Brz in a small volume of glacial acetic acid. Add this
solution dropwise to the reaction flask. Visual cue: The reaction is self-validating. The deep
red/brown color of the Brz drops will rapidly dissipate (decolorize) as the bromine is
consumed by the nucleophilic enol. Do not add the next drop until the previous one has
decolorized.

o Completion: Once the slight red tint persists (indicating slight excess Brz), stir for an
additional 30 minutes.

e Quenching: Pour the mixture into ice water. Add a 10% aqueous solution of sodium
thiosulfate (Na2S203) and stir until the mixture turns completely pale/colorless.

« |solation: Extract with ethyl acetate, wash with water and brine, dry over MgSOa, and
concentrate to yield 2-bromo-1-[4-(1,1-dimethylethyl)phenyl]butanone.

Causality & Expert Insights:

o Acid vs. Base Catalysis: Acid catalysis (HBr/AcOH) is chosen over base catalysis because
acid-catalyzed halogenation stops at mono-halogenation. The introduction of the
electronegative bromine atom decreases the basicity of the carbonyl oxygen, making
subsequent enolization (and thus poly-halogenation) highly unfavorable.
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e Thiosulfate Quench: Sodium thiosulfate safely reduces any unreacted, highly toxic
electrophilic bromine to benign bromide ions, preventing destructive oxidative side reactions
during solvent evaporation.

Analytical Validation Standards

To ensure the integrity of the self-validating protocols, the following analytical signatures must
be confirmed before proceeding to API coupling:

e IR Spectroscopy (Protocol 1): Success is verified by the complete disappearance of the
butyryl chloride acyl stretch (~1800 cm~—1) and the emergence of a strong conjugated ketone
carbonyl stretch at ~1680 cm™1.

e 'H NMR (Protocol 1): The tert-butyl group will appear as a massive, sharp 9H singlet at
~1.33 ppm. The para-substituted aromatic ring will display a classic AA'BB' splitting pattern
(two distinct doublets, J = 8.5 Hz) in the 7.4—-7.9 ppm range.

e 1H NMR (Protocol 2): The success of the a -bromination is definitively confirmed by the
chemical shift of the a -protons. In the starting material, the a -CH2 appears as a triplet at
~2.9 ppm. In the brominated product, the single a -CH proton shifts dramatically downfield to
~5.0-5.2 ppm due to the strong deshielding effect of the adjacent halogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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